3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid
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Overview
Description
3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a naphthalene ring, a sulfonic acid group, and a hydrazinylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzoyl hydrazine with 4-oxo-3,4-dihydronaphthalene-1-sulfonic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sulfonyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acids
- 3-(1-Benzothiophen-2-ylimino)furan-2(3H)-ones
- N’-[3-Hydroxybenzoyl]thiophene-2-carbohydrazide
Uniqueness
3-[2-(2-Hydroxybenzoyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid is unique due to its combination of a naphthalene ring and a sulfonic acid group, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
58014-83-8 |
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Molecular Formula |
C17H12N2O6S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(2-hydroxybenzoyl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H12N2O6S/c20-14-8-4-3-7-12(14)17(22)19-18-13-9-15(26(23,24)25)10-5-1-2-6-11(10)16(13)21/h1-9,20-21H,(H,23,24,25) |
InChI Key |
ONVWKGNLHDNCAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC(=O)C3=CC=CC=C3O)S(=O)(=O)O |
Origin of Product |
United States |
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